

3-Amino-1-morpholinopropan-1-one hydrochloride chemical structure

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Compound of Interest

Compound Name: 3-Amino-1-morpholinopropan-1-one hydrochloride

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An In-depth Technical Guide to **3-Amino-1-morpholinopropan-1-one Hydrochloride**

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This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with **3-Amino-1-morpholinopropan-1-one hydrochloride**. It moves beyond a simple data sheet to provide in-depth procedural logic, field-proven insights, and a framework for its synthesis, analysis, and application.

Core Chemical Identity and Physicochemical Profile

3-Amino-1-morpholinopropan-1-one hydrochloride is a synthetic organic compound notable for its utility as a chemical building block. Its structure incorporates a morpholine amide and a primary aminopropane tail, making it a versatile intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical landscape.^[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, rendering it a convenient solid for laboratory use.

The molecule's identity is defined by the following key identifiers:

- IUPAC Name: 3-amino-1-morpholin-4-ylpropan-1-one hydrochloride^[2]
- CAS Number: 173336-90-8^{[1][2]}

- Molecular Formula: C₇H₁₅ClN₂O₂[\[1\]](#)

A summary of its essential physicochemical properties is presented below.

Property	Value	Source(s)
Molecular Weight	194.66 g/mol	[1] [2]
Appearance	White crystalline solid	[1]
Melting Point	175-180 °C	[1]
Boiling Point	326.8 °C at 760 mmHg	[1] [2]
Solubility	Soluble in water and alcohol; slightly soluble in non-polar solvents.	[1]
Storage	Sealed in a dry, well-ventilated place at room temperature.	[1]

Synthesis and Purification: A Validated Workflow

The synthesis of **3-Amino-1-morpholinopropan-1-one hydrochloride** is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general pathway involves the construction of the carbon backbone followed by amination and salt formation.[\[1\]](#)

Synthetic Pathway Rationale

The described synthesis leverages common and well-understood organic transformations.[\[1\]](#) The initial reaction of morpholine with an appropriate three-carbon electrophile establishes the core morpholine-propanone structure. Subsequent functional group interconversions transform a nitrile or ester into a primary amine. The final step involves protonation with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which facilitates isolation and purification.

Detailed Laboratory Protocol: A Four-Step Synthesis

This protocol is based on a common synthetic route described for the compound.[\[1\]](#)

Step 1: Synthesis of 3-Morpholinepropionate

- Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine morpholine and an equimolar amount of ethyl cyanoacetate in a suitable solvent like ethanol.
- Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling, remove the solvent under reduced pressure. The resulting crude 3-morpholinepropionate can be used in the next step, or purified by vacuum distillation if necessary.
 - Causality: This step utilizes the nucleophilicity of the morpholine nitrogen to displace the cyano group, forming the C-N bond essential for the final structure.

Step 2: Amidation to 3-Morpholinepropionamide

- Setup: Combine the crude 3-morpholinepropionate with an excess of formamide.
- Reaction: Heat the mixture gently (e.g., 100-120 °C) for 2-3 hours.
- Workup: Cool the reaction mixture and pour it into cold water to precipitate the amide product. Filter the solid, wash with cold water, and dry.
 - Causality: Formamide serves as the nitrogen source to convert the ester into the corresponding primary amide.

Step 3: Hofmann Rearrangement or Similar Amination

- Setup: Dissolve the 3-morpholinepropionamide in an appropriate solvent.
- Reaction: Treat the solution with a reagent system suitable for a Hofmann rearrangement (e.g., bromine and sodium hydroxide) or an alternative amination protocol to convert the amide to a primary amine. This reaction is often exothermic and requires careful temperature control.

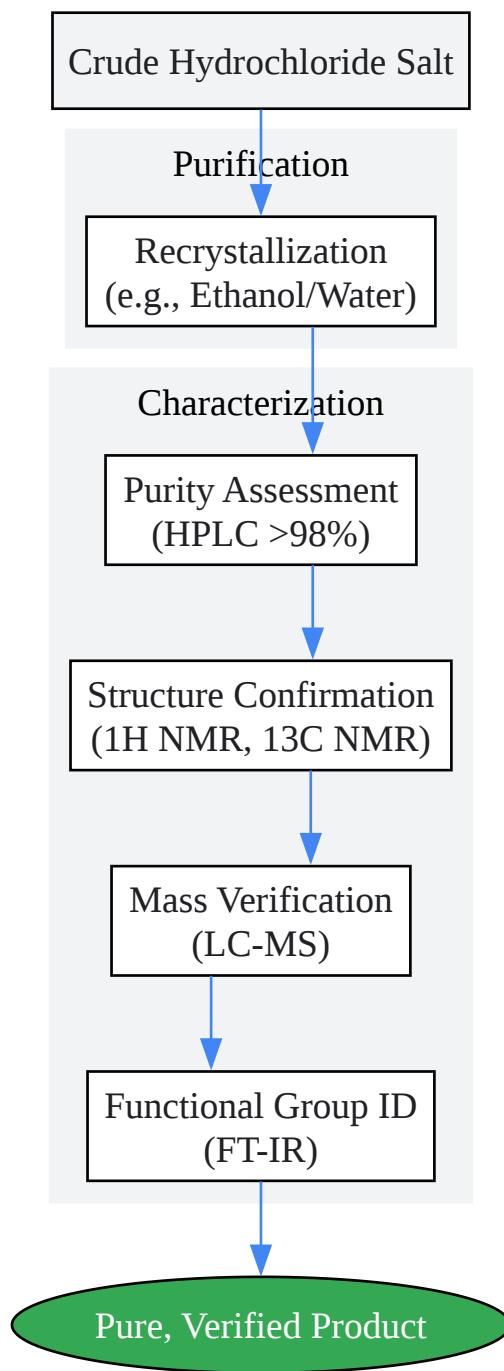
- Workup: After the reaction is complete, perform an extractive workup to isolate the free base, 3-amino-1-morpholinopropan-1-one.
 - Causality: This critical step shortens the carbon chain by one unit while introducing the primary amino group.

Step 4: Hydrochloride Salt Formation

- Setup: Dissolve the crude free base from the previous step in a suitable solvent like isopropanol or diethyl ether.
- Reaction: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise with stirring.
- Isolation: The hydrochloride salt will precipitate out of the solution. Filter the white solid, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
 - Causality: The acidic workup protonates the basic primary amine, forming a stable, non-hygroscopic crystalline solid that is easily handled and purified.

Purification and Characterization Workflow

Ensuring the identity and purity of the final compound is paramount. A self-validating workflow integrates purification with subsequent analytical confirmation.



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Caption: Workflow for the purification and analytical validation of the final product.

Analytical Methodologies

Robust analytical methods are crucial for quality control and for tracking the compound in experimental systems.

High-Performance Liquid Chromatography (HPLC)

Due to its polar and basic nature, a reversed-phase HPLC method is recommended, potentially with specific mobile phase modifiers to ensure good peak shape.

Protocol: Reversed-Phase HPLC for Purity Analysis

- Instrumentation: Standard HPLC system with UV detector.
- Column: C18, base-deactivated, 5 μ m, 4.6 x 150 mm.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient: 5% B to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detector Wavelength: 210 nm.
- Injection Volume: 10 μ L.
- Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of ~1 mg/mL.
 - Expertise Note: The amino group can interact with residual silanols on the column, causing peak tailing. The use of a low concentration of an ion-pairing agent like TFA in the mobile phase masks these interactions by protonating the amine and providing a counter-ion, leading to improved peak symmetry.[\[3\]](#)

Spectroscopic Profile

While specific spectra require experimental acquisition, the expected spectroscopic signatures can be predicted from the chemical structure.

- 1 H NMR: Protons on the carbon adjacent to the primary amine (now an ammonium salt) would appear as a triplet. The protons alpha to the carbonyl group would also be a triplet.

The morpholine ring would show two distinct multiplets corresponding to the protons adjacent to the oxygen and the nitrogen.

- ^{13}C NMR: The spectrum would show distinct signals for the carbonyl carbon (~170 ppm), the two unique carbons of the morpholine ring, and the three carbons of the propane chain.
- FT-IR: Key stretches would include a broad N-H stretch for the ammonium group, a strong C=O stretch for the amide carbonyl (~1650 cm^{-1}), and C-O-C stretches from the morpholine ether linkage.
- Mass Spectrometry: The mass spectrum would show the molecular ion for the free base ($\text{C}_7\text{H}_{14}\text{N}_2\text{O}_2$) at m/z 158.11.

Applications in Research and Drug Development

The primary value of **3-Amino-1-morpholinopropan-1-one hydrochloride** lies in its role as a versatile intermediate.

- Pharmaceutical Intermediate: It is cited as a building block for synthesizing various drugs, including potential anti-cancer agents and antidepressants.^[1] Its structure provides a key scaffold: the primary amine allows for the introduction of diverse functional groups through amidation or reductive amination, while the morpholine moiety can influence solubility, metabolic stability, and target binding.
- Organic Synthesis Reagent: Beyond its role as a scaffold, it can be used as a condensing agent or catalyst in certain reactions, leveraging the basicity of the morpholine nitrogen and the nucleophilicity of the primary amine.^[1] For example, it could be a precursor for synthesizing ligands for metal catalysis or for building more complex heterocyclic systems.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

GHS Hazard Information

The compound is classified as hazardous.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn.^[1]

Hazard Class	GHS Code	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed.	[4]
Skin Corrosion/Irritation	H314	Causes severe skin burns and eye damage.	[4] [5]
Eye Damage	H318	Causes serious eye damage.	[5]
Aquatic Hazard (Acute)	H402	Harmful to aquatic life.	

Recommended Handling and First Aid

- **Handling:** Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[\[5\]](#)[\[6\]](#)
- **Storage:** Store in a tightly sealed container in a dry, cool place away from incompatible materials like strong oxidizing agents.[\[1\]](#)[\[6\]](#)
- **Eye Contact:** Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical advice.[\[1\]](#)
- **Skin Contact:** Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
- **Ingestion:** Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

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